1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
Description
1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1340455-25-5; molecular formula: C₁₀H₁₀N₄O) is a pyrazole-based heterocyclic compound featuring an ethyl group at the N1 position and a pyrazine ring at the C3 position. The aldehyde functional group at C4 enhances its reactivity, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis likely follows the Vilsmeier-Haack reaction, a common method for introducing formyl groups to pyrazole systems, as observed in structurally related compounds .
Properties
IUPAC Name |
1-ethyl-3-pyrazin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-2-14-6-8(7-15)10(13-14)9-5-11-3-4-12-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNLIQNDTCZVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Reaction for Formylation
The Vilsmeier-Haack reaction is the predominant method for introducing the formyl group at the 4-position of pyrazoles. This involves treating N-alkylpyrazoles with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
- Example: 1-Ethylpyrazole-4-carbaldehyde was synthesized by Vilsmeier-Haack formylation of 1-ethylpyrazole using POCl3/DMF under controlled temperature conditions, yielding the aldehyde in good yields (Figure 1 in).
- For the 3-(pyrazin-2-yl) substitution, the pyrazole ring bearing the pyrazin-2-yl group at the 3-position is first prepared, then subjected to formylation.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| POCl3 + DMF | 70–80 °C, 3–4 hours | Moderate to high | Sensitive to temperature control |
| N-alkylpyrazole substrate | Stirring under inert atmosphere | Requires dry solvents |
This method allows selective formylation at the 4-position without affecting the pyrazinyl substituent.
Preparation of 3-(Pyrazin-2-yl) Substituted Pyrazoles
The 3-(pyrazin-2-yl) substituent can be introduced via cross-coupling reactions such as Suzuki or Sonogashira coupling, starting from halogenated pyrazoles or pyrazinyl boronic acids.
- Suzuki Coupling: Reaction of 3-bromo-1-ethylpyrazole with pyrazin-2-ylboronic acid in the presence of palladium catalysts yields 1-ethyl-3-(pyrazin-2-yl)pyrazole.
- This intermediate is then subjected to Vilsmeier-Haack formylation to obtain the target aldehyde.
Typical conditions for Suzuki coupling:
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 3-Bromo-1-ethylpyrazole + Pyrazin-2-ylboronic acid | Pd(PPh3)4 catalyst, base (K2CO3), aqueous-organic solvent, reflux | High | Requires inert atmosphere and dry solvents |
Oxidation of Corresponding Alcohols
An alternative approach involves oxidation of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-methanol to the aldehyde using selective oxidants such as manganese dioxide (MnO2).
- Example: Oxidation of pyrazol-4-ylmethanol derivatives with MnO2 in acetone at 60 °C for 4 hours yielded pyrazole-4-carbaldehydes in moderate yields (~52%) ().
- This method is advantageous for mild conditions and avoiding harsh reagents.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Vilsmeier-Haack Formylation | N-alkylpyrazole or 3-(pyrazin-2-yl)pyrazole | POCl3 + DMF, 70–80 °C, 3–4 h | Moderate to High | High regioselectivity, widely used | Sensitive to moisture, acid-sensitive groups |
| Cross-Coupling (Suzuki) + Formylation | 3-bromo-1-ethylpyrazole + pyrazin-2-ylboronic acid | Pd catalyst, base, reflux; then POCl3/DMF | High | Enables introduction of pyrazinyl group | Requires palladium catalyst, multiple steps |
| Oxidation of Alcohols | 1-ethyl-3-(pyrazin-2-yl)pyrazole-4-methanol | MnO2 in acetone, 60 °C, 4 h | ~52 | Mild conditions, simple reagents | Moderate yield, longer reaction time |
Detailed Research Findings
- The Vilsmeier-Haack reaction is the most extensively studied and reliable method for preparing pyrazole-4-carbaldehydes, including N-alkyl derivatives ().
- Incorporation of the pyrazin-2-yl substituent at the 3-position is efficiently achieved via palladium-catalyzed cross-coupling reactions , which are well-established for heteroaryl substitutions ().
- Oxidation of the corresponding alcohol provides a complementary route but generally yields lower efficiency and requires careful purification ().
- Reaction optimization involves controlling temperature, stoichiometry of reagents, and reaction time to maximize yield and purity.
- The synthesized aldehyde can be further utilized in condensation reactions and other functionalizations, highlighting the importance of a clean and efficient preparation method.
Chemical Reactions Analysis
1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound can be used as a probe to study enzyme mechanisms and as a ligand in the development of bioactive molecules.
Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or receptors involved in signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s ethyl and pyrazine substituents distinguish it from other pyrazole-4-carbaldehydes. Key comparisons include:
Key Observations:
- Pyrazine’s dual nitrogen atoms may facilitate hydrogen bonding, unlike phenyl or thienyl groups .
- Electronic Properties : Trifluoromethyl-substituted analogs (e.g., 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde) exhibit stronger electron-withdrawing effects, which could enhance target binding in enzyme inhibition .
Biological Activity
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted at the 1-position with an ethyl group and at the 3-position with a pyrazinyl group. The aldehyde functional group at the 4-position contributes to its reactivity and biological activity. Its molecular formula is , and it has a molecular weight of approximately 194.20 g/mol.
This compound primarily acts as an enzyme inhibitor . It can bind to the active sites of enzymes, blocking their activity, which is crucial for various metabolic pathways. The specific molecular targets can vary, but often include key enzymes involved in signal transduction or metabolic regulation .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Like many pyrazole derivatives, it has shown potential against various bacterial and fungal strains.
- Anticancer Properties : The compound's ability to inhibit key enzymes involved in cancer cell proliferation has been highlighted in several studies.
- Neuroprotective Effects : It may act on neurotransmitter systems, suggesting potential applications in neurodegenerative diseases .
Anticancer Activity
A study investigated the efficacy of this compound against different cancer cell lines. The results indicated significant cytotoxic effects on breast cancer cells, with IC50 values in the micromolar range. This suggests that the compound could be a lead candidate for further development as an anticancer agent .
Enzyme Inhibition
In another research effort, the compound was tested as a potential inhibitor of certain kinases involved in cancer progression. It displayed selective inhibition of c-Met kinase, which is critical for tumor growth and metastasis. This selectivity enhances its therapeutic potential while minimizing side effects associated with broader-spectrum inhibitors .
Comparative Analysis with Related Compounds
The following table compares this compound with other pyrazole derivatives:
| Compound Name | Structure | Key Properties |
|---|---|---|
| 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole | Structure | Potential anticancer activity |
| 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile | Structure | Enhanced reactivity, diverse applications |
| 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid | Structure | Different solubility and reactivity |
Applications in Medicinal Chemistry
The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. Additionally, it is being explored as a ligand in drug development processes aimed at creating new bioactive molecules .
Q & A
What are the common synthetic routes for 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde, and how are reaction conditions optimized?
Basic Question
The synthesis typically involves Vilsmeier-Haack formylation of pre-functionalized pyrazole precursors. A general procedure includes:
- Step 1 : Preparation of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Step 2 : Formylation using the Vilsmeier-Haack reagent (POCl₃/DMF) at 0–5°C, followed by hydrolysis to yield the aldehyde .
Optimization : Reaction time, temperature, and stoichiometry of POCl₃/DMF are critical. For example, excess DMF can lead to over-formylation, while temperatures >10°C may degrade the product .
How are spectroscopic and crystallographic techniques applied to characterize this compound?
Basic Question
Key techniques :
- FT-IR : Aldehydic C=O stretch appears at 1670–1690 cm⁻¹, and pyrazine/pyrazole C=N stretches at 1590–1610 cm⁻¹ .
- ¹H NMR : Aldehydic proton resonates at δ 9.8–10.2 ppm; pyrazine protons appear as doublets at δ 8.5–9.0 ppm .
- X-ray crystallography : SHELX software is used for structure refinement. ORTEP-3 generates thermal ellipsoid models to confirm substituent geometry and hydrogen bonding .
What biological activities have been reported for this compound, and how are they evaluated?
Basic Question
Antimicrobial activity :
- Assay : Broth microdilution against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains.
- Findings : Pyrazine and aldehyde groups enhance activity; MIC values range from 8–64 µg/mL, comparable to ampicillin .
Methodology : Activity is structure-dependent; electron-withdrawing groups (e.g., pyrazine) improve membrane penetration .
How can regioselectivity challenges during pyrazole functionalization be addressed?
Advanced Question
Problem : Competing reactions at N1 vs. C4 positions during formylation.
Solutions :
- Use bulky substituents (e.g., ethyl at N1) to sterically hinder undesired sites .
- Low-temperature kinetics : Slow addition of POCl₃/DMF at 0°C favors C4-formylation over N-alkylation .
- Computational modeling : DFT calculations predict reactive sites using Fukui indices to guide synthetic design .
How should researchers resolve contradictions in reported bioactivity data for pyrazole-4-carbaldehyde derivatives?
Advanced Question
Case study : Discrepancies in MIC values against P. aeruginosa (e.g., 8 vs. 64 µg/mL in replicate studies).
Approach :
- Control experiments : Verify compound purity via HPLC and elemental analysis .
- Crystallographic validation : Confirm stereoelectronic effects (e.g., aldehyde orientation) using SHELXL-refined structures .
- Biological replicates : Test under standardized CLSI protocols to rule out strain variability .
What strategies are effective for designing fused heterocyclic derivatives from this compound?
Advanced Question
Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
